

Solubility Profiling of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole: A Methodological Framework

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Cat. No.: B1587771

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Abstract

1-(4-Hydroxyphenyl)-5-mercaptotetrazole (HPMT) is a heterocyclic compound featuring a tetrazole ring, a structure of significant interest in medicinal chemistry. Tetrazole derivatives are widely recognized as metabolically stable bioisosteres of carboxylic acids, making them privileged scaffolds in modern drug design.[1][2][3] The physicochemical properties of any drug candidate, particularly its solubility, are paramount as they directly influence formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[4] This guide presents a comprehensive framework for characterizing the solubility of HPMT across a diverse range of solvents. Moving beyond a simple data sheet, we detail the theoretical underpinnings for solvent selection using Hansen Solubility Parameters (HSP), provide a robust, step-by-step experimental protocol for determining equilibrium solubility via the gold-standard shake-flask method, and outline analytical quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of HPMT and Its Solubility

The tetrazole moiety is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), including prominent drugs like the antihypertensive agent losartan.[1][5] Its ability to mimic the electronic and steric properties of a carboxylic acid group while often

improving pharmacokinetic profiles makes compounds like HPMT highly relevant for investigation.^{[2][3]}

Solubility is a critical determinant of a drug's journey through development.^[4] Poor solubility can lead to challenges in:

- **Formulation:** Difficulty in developing suitable oral or parenteral dosage forms.
- **Bioavailability:** Inefficient absorption from the gastrointestinal tract, leading to suboptimal therapeutic effect.
- **Process Chemistry:** Complications in purification and crystallization steps during synthesis.

Therefore, a thorough understanding of HPMT's solubility is not merely an academic exercise but a foundational requirement for any research or development program involving this compound. This document serves as a practical guide for scientists to systematically approach this critical characterization.

Physicochemical Profile of 1-(4-Hydroxyphenyl)-5-mercaptotetrazole

Before embarking on experimental work, it is crucial to understand the intrinsic properties of the molecule. HPMT's structure—comprising a polar phenolic hydroxyl group, an acidic mercaptotetrazole ring, and a non-polar phenyl group—suggests a complex solubility behavior, with potential for both hydrogen bonding and non-polar interactions.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₄ OS	[6]
Molecular Weight	194.21 g/mol	[6]
CAS Number	52431-78-4	[6]
Melting Point	~160-170 °C (decomposes)	[7][8]
pKa (predicted)	9.05 ± 0.15	[9]
Appearance	White to cream crystalline powder	[6]
Known Solubility	Soluble in Methanol (25 mg/mL)	[8]

Theoretical Framework: Predicting Solubility with Hansen Parameters

A rational approach to solvent selection is more efficient than random trial-and-error. The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components.[9]

- δD (Dispersion): Energy from van der Waals forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in a three-dimensional "Hansen space." The distance (R_a) between the solute (HPMT) and a solvent in this space is a strong predictor of solubility. A smaller R_a value indicates higher affinity and, therefore, higher probable solubility.

Caption: Conceptual diagram of Hansen Solubility Space.

To facilitate experimental design, the table below lists the HSP values for a selection of common laboratory solvents, categorized by their nature. A diverse set of solvents should be chosen from this list to probe the full range of HPMT's solubility characteristics.

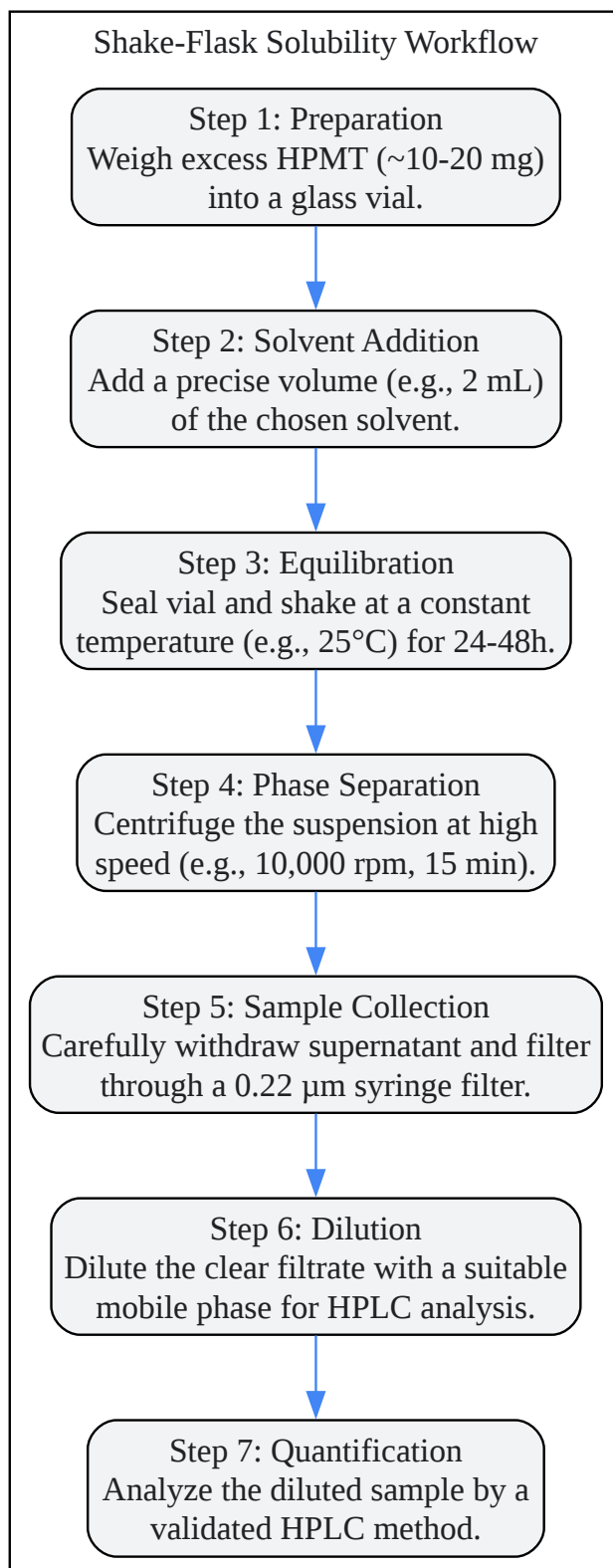
Solvent	CAS Number	δD (Dispersion)	δP (Polar)	δH (Hydrogen Bonding)
Non-Polar				
n-Hexane	110-54-3	14.9	0.0	0.0
Toluene	108-88-3	18.0	1.4	2.0
Polar Aprotic				
Acetone	67-64-1	15.5	10.4	7.0
Acetonitrile	75-05-8	15.3	18.0	6.1
Dimethyl Sulfoxide (DMSO)	67-68-5	18.4	16.4	10.2
Ethyl Acetate	141-78-6	15.8	5.3	7.2
Polar Protic				
Methanol	67-56-1	14.7	12.3	22.3
Ethanol	64-17-5	15.8	8.8	19.4
Isopropanol	67-63-0	15.8	6.1	16.4
Water	7732-18-5	15.5	16.0	42.3

HSP values are in MPa^{0.5}. Data compiled from various sources.[\[10\]](#)[\[11\]](#)

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility.[\[3\]](#)[\[4\]](#) It ensures that the solution has reached

a true equilibrium with the solid phase, providing a definitive solubility value at a given temperature.



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Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Methodology

4.1. Materials and Equipment

- **1-(4-Hydroxyphenyl)-5-mercaptopotetrazole (HPMT)**, solid powder
- Selected solvents (analytical grade or higher)
- 4 mL glass vials with screw caps
- Analytical balance
- Calibrated pipettes
- Orbital shaker with temperature control
- Benchtop centrifuge
- 0.22 µm PTFE syringe filters
- HPLC system with UV-Vis or DAD detector

4.2. Procedure

- **Preparation:** Accurately weigh an excess amount of HPMT (e.g., 10-20 mg) into a glass vial. The key is to ensure solid material remains after equilibrium is reached. Perform each solvent test in triplicate.^[12]
- **Solvent Addition:** Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.
- **Equilibration:** Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.^[13]

- **Phase Separation:** After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.^[2]
- **Sample Collection:** Carefully withdraw a portion of the clear supernatant. Immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates. This step is critical to avoid artificially high results.^[2]
- **Dilution & Analysis:** Accurately dilute the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve. Analyze the final sample via HPLC.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of HPMT in the saturated solutions due to its specificity, sensitivity, and precision.^{[14][15]}

Suggested HPLC Method Parameters

- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- **Elution Mode:** Isocratic or gradient elution can be used. An isocratic method is often sufficient for solubility studies. A starting point could be 60:40 Water:Acetonitrile.
- **Flow Rate:** 1.0 mL/min
- **Injection Volume:** 10 µL
- **Detector:** UV-Vis detector set to the λ_{max} of HPMT (to be determined by scanning a standard solution, likely in the 250-280 nm range).
- **Quantification:** Prepare a series of HPMT standard solutions of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The concentration of the unknown samples can then be calculated from this curve.

Data Interpretation and Implications

The experimental results should be compiled into a comprehensive table to facilitate analysis.

Solvent	Classification	Experimental Solubility (mg/mL)	Experimental Solubility (mol/L)
e.g., Methanol	Polar Protic	25.0	0.129
e.g., Toluene	Non-Polar	<0.1	<0.0005
e.g., DMSO	Polar Aprotic	[Experimental Data]	[Calculated Data]
...

Interpreting the Results: By analyzing the solubility data in conjunction with the solvent's Hansen parameters, a clear picture of HPMT's solubility profile will emerge. High solubility in solvents like DMSO and Methanol would indicate the importance of polar and hydrogen bonding interactions. Conversely, low solubility in hexane or toluene would confirm the limited contribution of dispersion forces alone.

Implications for Drug Development:

- **Synthesis & Purification:** Solvents with high solubility can be selected for reaction media, while solvent/anti-solvent pairs can be identified for efficient crystallization and purification.
- **Formulation:** For oral dosage forms, understanding aqueous solubility across the physiological pH range (1.2-6.8) is critical and mandated by regulatory bodies like the ICH.^[4]^[12]^[16] For parenteral formulations, identifying suitable non-aqueous or co-solvent systems is essential.
- **Preclinical Studies:** The choice of vehicle for in vitro and in vivo assays is dictated by solubility to ensure the compound is fully dissolved and bioavailable for testing.

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